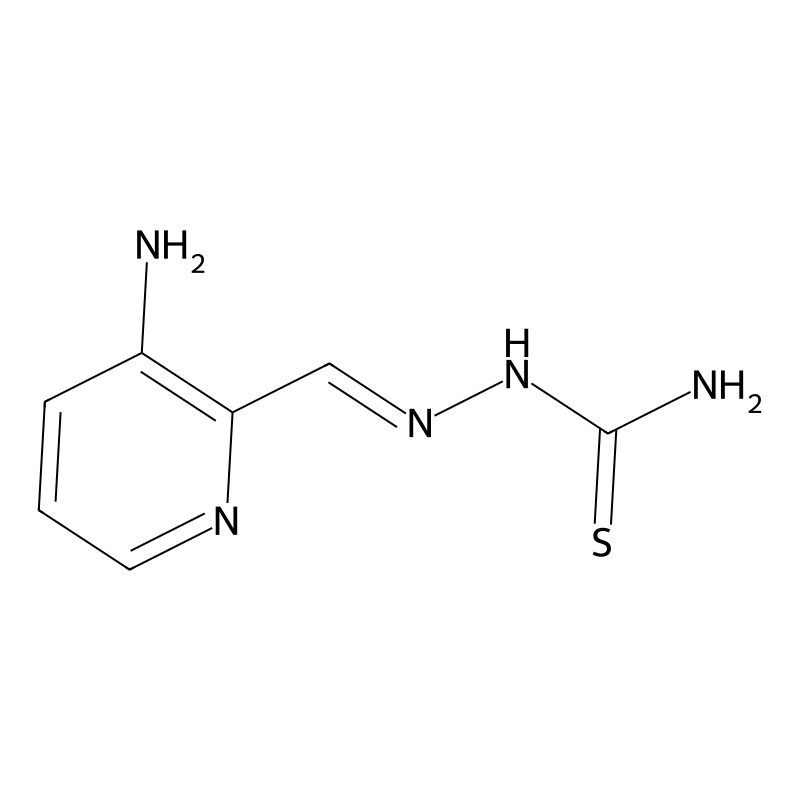Triapine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Ribonucleotide Reductase Inhibition:
Triapine falls under the category of ribonucleotide reductase inhibitors. These molecules act by interfering with an enzyme called ribonucleotide reductase, which plays a crucial role in the synthesis of DNA precursors within cells. By inhibiting this enzyme, triapine disrupts the normal process of DNA replication, which can be detrimental to rapidly dividing cancer cells. This mechanism of action has made triapine a potential candidate for cancer treatment [].
Clinical Trials and Research:
Triapine has been investigated in various clinical trials, primarily focusing on its effectiveness against different types of leukemia, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) []. While some studies have shown promising results, indicating potential benefits for patients, others have not demonstrated significant efficacy. Further research is needed to determine the optimal use of triapine in cancer treatment regimens [].
Beyond Cancer Research:
The research applications of triapine extend beyond the field of oncology. Studies have explored its potential use in treating other conditions, such as HIV/AIDS and autoimmune diseases like rheumatoid arthritis. However, these investigations are still in the early stages, and more research is necessary to determine the effectiveness and safety of triapine in these contexts [, ].
Triapine, scientifically known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, is a small molecule compound that has garnered attention for its potential in cancer treatment. It belongs to the class of α-N-heterocyclic thiosemicarbazones and serves primarily as a potent inhibitor of ribonucleotide reductase, an enzyme crucial for deoxyribonucleotide synthesis necessary for DNA replication and repair. Triapine exhibits strong iron-chelating properties, which disrupt the function of iron-dependent enzymes, thereby inhibiting cellular proliferation and promoting apoptosis in cancer cells .
Triapine's primary mechanism of action against cancer cells involves its ability to chelate iron. It binds to iron within RNR, an enzyme essential for DNA synthesis [, ]. This disrupts RNR function, leading to the depletion of DNA precursors and ultimately halting cancer cell proliferation [].
Some studies also suggest that Triapine might have additional mechanisms, such as the generation of reactive oxygen species (ROS) that contribute to cell death [].
Triapine's biological activity is predominantly characterized by its role as a ribonucleotide reductase inhibitor. By chelating iron, it effectively quenches the tyrosyl radical essential for the enzyme's catalytic activity. This inhibition leads to a decrease in deoxyribonucleotide triphosphate levels, thereby stalling DNA replication in rapidly dividing cancer cells. Preclinical studies have demonstrated that Triapine enhances the sensitivity of cancer cells to various chemotherapeutic agents such as cisplatin and doxorubicin, making it a candidate for combination therapies .
The synthesis of Triapine typically involves the condensation reaction between 3-aminopyridine-2-carboxaldehyde and thiosemicarbazone derivatives. This process can be optimized through various methods, including:
- Solvent-assisted synthesis: Utilizing solvents like ethanol or methanol to facilitate the reaction.
- Temperature control: Conducting reactions at elevated temperatures to increase yield.
- Purification techniques: Employing recrystallization or chromatography to isolate pure Triapine from reaction mixtures.
The typical yield from these methods can vary but is generally enhanced by optimizing reaction conditions such as molar ratios and reaction times .
Triapine has been explored for several therapeutic applications:
- Cancer therapy: It is primarily investigated for its efficacy against various cancers including leukemia, lung cancer, kidney cancer, prostate cancer, and pancreatic cancer .
- Combination therapies: Triapine shows promise when used in conjunction with other chemotherapeutic agents to enhance their effectiveness and overcome drug resistance.
- Antiviral and antifungal potential: Research has indicated possible applications beyond oncology, including antiviral and antifungal activities .
Triapine shares structural similarities with other thiosemicarbazones and ribonucleotide reductase inhibitors. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Aminopyridine-2-carboxaldehyde | Thiosemicarbazone | Strong iron chelator; potent Ribonucleotide reductase inhibitor |
| Hydroxyurea | Urea derivative | Primarily used for sickle cell disease; less potent as an iron chelator |
| Nitrosoureas | Alkylating agent | Directly damages DNA; different mechanism of action compared to Triapine |
| 2-Hydroxyethyl methacrylate | Polymer precursor | Used in drug delivery systems; not directly comparable but relevant in drug formulation |
Triapine's unique ability to chelate iron while specifically inhibiting ribonucleotide reductase distinguishes it from these similar compounds. Its dual role as an iron chelator and an enzyme inhibitor makes it particularly valuable in cancer therapy contexts where DNA synthesis must be curtailed .
XLogP3
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








